molecular formula C11H10FNO3 B14867921 1-(4-Fluorophenyl)-5-oxopyrrolidine-2-carboxylic acid

1-(4-Fluorophenyl)-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B14867921
M. Wt: 223.20 g/mol
InChI Key: XSXYPIFJERIAEX-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-5-oxopyrrolidine-2-carboxylic acid is a chemical compound that features a fluorophenyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-5-oxopyrrolidine-2-carboxylic acid typically involves the reaction of 4-fluorobenzaldehyde with pyrrolidine-2,5-dione under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-5-oxopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and reagents such as halogens or nitrating agents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-5-oxopyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The pyrrolidine ring may contribute to the compound’s overall stability and reactivity, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Fluorophenyl)-5-oxopyrrolidine-2-carboxylic acid is unique due to its combination of a fluorophenyl group and a pyrrolidine ring, which imparts specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development in various fields.

Properties

Molecular Formula

C11H10FNO3

Molecular Weight

223.20 g/mol

IUPAC Name

1-(4-fluorophenyl)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H10FNO3/c12-7-1-3-8(4-2-7)13-9(11(15)16)5-6-10(13)14/h1-4,9H,5-6H2,(H,15,16)

InChI Key

XSXYPIFJERIAEX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1C(=O)O)C2=CC=C(C=C2)F

Origin of Product

United States

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